molecular formula C21H26N4O4S2 B12143676 2-{[2-(2-hydroxyethoxy)ethyl]amino}-7-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

2-{[2-(2-hydroxyethoxy)ethyl]amino}-7-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12143676
M. Wt: 462.6 g/mol
InChI Key: SSRORVXYJQNFQN-YBEGLDIGSA-N
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Description

The compound 2-{[2-(2-hydroxyethoxy)ethyl]amino}-7-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a structurally complex heterocyclic molecule. Its core consists of a fused pyrido[1,2-a]pyrimidin-4-one scaffold, substituted at three key positions:

  • Position 2: A hydrophilic [2-(2-hydroxyethoxy)ethyl]amino group, enhancing aqueous solubility.
  • Position 7: A methyl group, which may influence steric and electronic properties.
  • Position 3: A (Z)-configured thiazolidinone ring with a 2-methylpropyl substituent, critical for stereospecific interactions .

The Z-configuration of the thiazolidin-5-ylidene moiety is essential for maintaining planar geometry, facilitating π-stacking or intramolecular interactions observed in related compounds .

Properties

Molecular Formula

C21H26N4O4S2

Molecular Weight

462.6 g/mol

IUPAC Name

(5Z)-5-[[2-[2-(2-hydroxyethoxy)ethylamino]-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H26N4O4S2/c1-13(2)11-25-20(28)16(31-21(25)30)10-15-18(22-6-8-29-9-7-26)23-17-5-4-14(3)12-24(17)19(15)27/h4-5,10,12-13,22,26H,6-9,11H2,1-3H3/b16-10-

InChI Key

SSRORVXYJQNFQN-YBEGLDIGSA-N

Isomeric SMILES

CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC(C)C)NCCOCCO)C=C1

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC(C)C)NCCOCCO)C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(2-hydroxyethoxy)ethyl]amino}-7-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps. One common method includes the condensation of DMF-DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrido[2,3-d]pyrimidin-5-one structure. This is accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and further condensation at the methyl group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(2-hydroxyethoxy)ethyl]amino}-7-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing ketones to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and hydroxyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce alcohols, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

2-{[2-(2-hydroxyethoxy)ethyl]amino}-7-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action for 2-{[2-(2-hydroxyethoxy)ethyl]amino}-7-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in anti-inflammatory and analgesic pathways .

Comparison with Similar Compounds

Core Scaffold and Substitution Patterns

The pyrido[1,2-a]pyrimidin-4-one core is shared among several analogues, but substituent variations lead to distinct properties:

Compound Name / ID Position 2 Substitution Position 3 Substitution Position 7 Substitution Key Features Reference
Target Compound [2-(2-hydroxyethoxy)ethyl]amino (Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-thiazolidin-5-ylidene]methyl Methyl Enhanced solubility; stereospecific thiazolidinone
Compound (2-hydroxyethyl)amino (Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-thiazolidin-5-ylidene]methyl - Methoxypropyl group increases lipophilicity
Compound (2-hydroxyethyl)amino (Z)-[3-(1-phenylethyl)-4-oxo-2-thioxo-thiazolidin-5-ylidene]methyl Methyl Bulky phenylethyl group; potential for aromatic interactions
Derivatives Piperazine-ethyl-sulfonyl - Methyl Antiproliferative activity against cancer cell lines (e.g., K562, Colo-205)

Physicochemical Properties

  • Solubility : The target compound’s hydroxyethoxyethyl group improves water solubility compared to methoxypropyl () or phenylethyl () derivatives.
  • Stability : Intramolecular hydrogen bonding in the pyrido[1,2-a]pyrimidin-4-one core (e.g., carbonyl π-hole interactions) stabilizes planar conformations .

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